molecular formula C18H17FN2O2S2 B2556709 1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole CAS No. 433687-82-2

1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole

Cat. No. B2556709
CAS RN: 433687-82-2
M. Wt: 376.46
InChI Key: KNBDLCSRSUEJLP-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Transformations

Research has focused on the synthesis and transformations of spirocyclic 3H-pyrazoles, which are similar in structure to the compound . For instance, Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene, revealing complex reaction pathways that yield various pyrazolo derivatives (Vasin, Masterova, Razin, & Somov, 2014). Similarly, the synthesis of 3H-pyrazoles through reactions with diphenyldiazomethane and their subsequent transformations has been explored, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Vasin, Masterova, Bezrukova, Razin, & Somov, 2015).

Antimicrobial and Antiproliferative Activities

A significant area of research has been the evaluation of pyrazole derivatives for their biological activities. For example, Alsaedi et al. (2019) synthesized a series of pyrazolopyrimidines with mono- and diphenylsulfonyl groups, demonstrating varied antimicrobial activities, which suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines, indicating some compounds exhibited promising broad-spectrum antitumor activity (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-12-4-8-16(9-5-12)24-18-13(2)20-21(14(18)3)25(22,23)17-10-6-15(19)7-11-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBDLCSRSUEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-fluorophenyl)sulfonyl)-3,5-dimethyl-4-(p-tolylthio)-1H-pyrazole

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